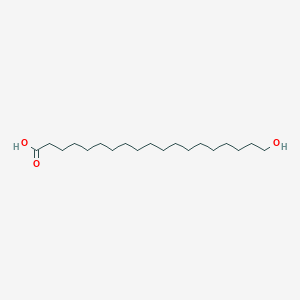

19-Hydroxynonadecanoic acid

Description

Properties

IUPAC Name |

19-hydroxynonadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h20H,1-18H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEAKSNIGVHVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCO)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Long-Chain Omega-Hydroxy Fatty Acid Derivatives

Introduction

Long-chain omega-hydroxy fatty acids (ω-HFAs) represent a unique class of lipid molecules characterized by a hydroxyl group at the terminal (ω) carbon of a long aliphatic chain. While less ubiquitous in nature compared to their non-hydroxylated counterparts, ω-HFAs and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and potential therapeutic applications. These molecules serve as crucial building blocks for biopolymers and are key intermediates in various metabolic and signaling pathways.[1] This in-depth technical guide provides a comprehensive overview of the core aspects of long-chain ω-HFA derivatives, from their biosynthesis and physiological roles to detailed analytical methodologies and potential applications.

I. Biosynthesis and Metabolism of Long-Chain ω-Hydroxy Fatty Acids

The primary route for the biosynthesis of ω-HFAs involves the enzymatic hydroxylation of long-chain fatty acids. This process is predominantly catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) ω-hydroxylases.[2][3]

A. The Role of Cytochrome P450 ω-Hydroxylases

CYP ω-hydroxylases are a subset of monooxygenases that introduce a hydroxyl group at the terminal methyl carbon of fatty acids.[2][4] In humans, several CYP families, including CYP4A, CYP4B, CYP4F, and CYP2U1, are known to catalyze the ω-hydroxylation of various fatty acids, including saturated, unsaturated, and branched-chain fatty acids.[3][5] These enzymes exhibit a preference for different chain lengths, with the CYP4F subfamily being particularly important for the metabolism of long-chain and very-long-chain fatty acids (VLCFAs).[4][5][6]

The catalytic mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the ω-position of the fatty acid substrate.[2] This reaction is crucial for the subsequent metabolism of these fatty acids.

B. Subsequent Metabolic Fates

Following ω-hydroxylation, the resulting ω-hydroxy fatty acid can undergo further oxidation to form a dicarboxylic acid.[5][6] This conversion is typically mediated by alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acids can then enter the peroxisomal β-oxidation pathway, providing a mechanism for the degradation of fatty acids, especially when the primary β-oxidation pathway in the mitochondria is impaired.[5][7]

C. Engineered Biosynthesis

Recent advancements in metabolic engineering have enabled the production of ω-HFAs in microbial systems like Escherichia coli and Saccharomyces cerevisiae.[1][8] These strategies often involve the heterologous expression of specific CYP ω-hydroxylases and the manipulation of host fatty acid metabolism to increase the availability of precursor fatty acids.[1][8] Such bio-based production methods offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[9][10]

Diagram: Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids

Caption: Enzymatic cascade for the biosynthesis of long-chain ω-hydroxy fatty acids.

II. Physiological Roles and Derivatives of Long-Chain ω-Hydroxy Fatty Acids

Long-chain ω-HFAs and their derivatives are not merely metabolic intermediates but also play active roles in various physiological processes, particularly in maintaining the integrity of biological barriers and modulating inflammatory responses.

A. Structural Roles in Biological Barriers

One of the most well-established functions of long-chain ω-HFAs is their role in the formation and maintenance of the skin's epidermal barrier.[7][11] Specifically, ω-hydroxyceramides, which are formed by the amide linkage of an ω-HFA to a sphingoid base, are essential components of the cornified lipid envelope.[11] These unique lipids form lamellar structures that seal the spaces between corneocytes, creating a water-impermeable barrier that prevents transepidermal water loss and protects against environmental insults.[11] Deficiencies in these lipids can lead to skin conditions characterized by a compromised barrier function.[12][13][14]

B. Modulation of Inflammation

Derivatives of ω-HFAs are increasingly recognized for their involvement in the complex signaling cascades that regulate inflammation.[2][3] The metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) by CYP ω-hydroxylases generates a variety of bioactive lipid mediators.[3]

For instance, the ω-hydroxylation of arachidonic acid produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule with diverse effects on vascular tone, inflammation, and angiogenesis.[3][15] Furthermore, the metabolism of omega-3 fatty acids like EPA and DHA by these enzymes can lead to the formation of specialized pro-resolving mediators, such as resolvins and protectins, which actively promote the resolution of inflammation.[16][17][18] This highlights the crucial role of ω-hydroxylation in balancing pro-inflammatory and anti-inflammatory signals.[19][20]

C. Other Physiological Functions

Beyond their roles in barrier function and inflammation, long-chain ω-HFAs and their derivatives are implicated in a range of other biological processes. They are involved in retinal function, where DHA, an omega-3 fatty acid, is a major structural component of photoreceptor membranes.[21][22] They also play a role in neurodevelopment and have been investigated for their potential in managing neurodevelopmental disorders and epilepsy.[23] Additionally, some derivatives have shown promise as anti-Alzheimer's agents by promoting neurite outgrowth.[24]

Table: Key Long-Chain ω-Hydroxy Fatty Acid Derivatives and Their Functions

| Derivative Class | Precursor Fatty Acid(s) | Key Functions |

| ω-Hydroxyceramides | Very-long-chain fatty acids | Essential for skin barrier integrity and preventing water loss.[11] |

| 20-HETE | Arachidonic Acid (AA) | Regulates vascular tone, inflammation, and angiogenesis.[3][15] |

| Resolvins & Protectins | EPA, DHA | Actively resolve inflammation and promote tissue healing.[16][17][18] |

| Dicarboxylic Acids | Various long-chain fatty acids | Serve as substrates for peroxisomal β-oxidation, providing an alternative energy source.[5][7] |

III. Synthesis and Derivatization of Long-Chain ω-Hydroxy Fatty Acids

The synthesis of specific long-chain ω-HFA derivatives is crucial for both research and potential therapeutic applications. Both chemical and biocatalytic methods are employed for their production.

A. Chemical Synthesis

Chemical synthesis offers a versatile approach to producing a wide range of ω-HFA derivatives with defined structures.[24][25] These methods often involve multi-step reactions, including the protection of functional groups, chain elongation, and the introduction of the hydroxyl group at the terminal position. While powerful, chemical synthesis can sometimes be limited by harsh reaction conditions and the potential for side reactions.[8]

B. Biocatalytic Synthesis

As mentioned earlier, enzymatic and whole-cell biocatalysis are emerging as powerful tools for the synthesis of ω-HFAs and their derivatives.[26][27] The use of specific enzymes, such as hydratases and monooxygenases, allows for highly selective and efficient production from renewable feedstocks like plant oils and fatty acids.[26][27] This approach is often more environmentally friendly and can lead to higher purity products.[1][28]

C. Derivatization for Analysis and Application

For analytical purposes and to enhance their biological activity, ω-HFAs are often derivatized. Esterification of the carboxylic acid group and acylation of the hydroxyl group are common derivatization strategies. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, ω-HFAs are often converted to their more volatile methyl ester or trimethylsilyl ether derivatives.[29][30]

IV. Analytical Methodologies for Long-Chain ω-Hydroxy Fatty Acids and Their Derivatives

The accurate identification and quantification of long-chain ω-HFAs and their derivatives in complex biological matrices are essential for understanding their roles in health and disease. A combination of extraction, separation, and detection techniques is typically employed.

A. Extraction from Biological Samples

The first step in the analysis of ω-HFAs is their extraction from the biological matrix. Due to their amphipathic nature, a mixture of polar and non-polar solvents is often used. Common methods include the Folch and Bligh-Dyer techniques, which utilize chloroform and methanol to efficiently extract a broad range of lipids. Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment of the target analytes.[29]

Diagram: General Workflow for the Analysis of ω-HFAs

Caption: A typical experimental workflow for the analysis of ω-hydroxy fatty acids.

B. Chromatographic Separation

Due to the complexity of lipid extracts, chromatographic separation is necessary to resolve individual ω-HFA isomers and other lipid species.

-

Gas Chromatography (GC): GC is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity.[29][31] Prior to GC analysis, ω-HFAs are typically derivatized to increase their volatility.[29][30]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique, particularly for the analysis of less volatile or thermally labile derivatives.[31][32] Reversed-phase HPLC is commonly employed to separate fatty acids based on their chain length and degree of unsaturation.[32]

C. Mass Spectrometry Detection

Mass spectrometry (MS) is the preferred method for the detection and identification of ω-HFAs due to its high sensitivity and specificity.[33][34][35]

-

GC-MS: The combination of GC with MS allows for the confident identification of ω-HFAs based on their retention times and mass spectra.[30] The fragmentation patterns observed in the mass spectra can provide structural information, including the position of the hydroxyl group.[29]

-

LC-MS: LC coupled with MS is a versatile platform for the analysis of a wide range of lipid molecules, including ω-HFAs and their more complex derivatives like ω-hydroxyceramides.[33][34] Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of lipids.

D. Protocol: Extraction and GC-MS Analysis of ω-HFAs from Tissue

This protocol provides a general framework for the analysis of ω-HFAs. Specific parameters may need to be optimized based on the sample type and analytical instrumentation.

1. Lipid Extraction (Folch Method): a. Homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform:methanol. b. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. c. Centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation: a. Resuspend the dried lipid extract in a methanolic NaOH solution. b. Heat at 80°C for 10 minutes to saponify the lipids. c. Add boron trifluoride-methanol and heat again to methylate the fatty acids. d. Extract the fatty acid methyl esters (FAMEs) with hexane.

3. Derivatization for Hydroxyl Group: a. Dry the FAME extract and add a silylating agent (e.g., BSTFA with 1% TMCS). b. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.

4. GC-MS Analysis: a. Inject the derivatized sample onto a suitable GC column (e.g., a non-polar or medium-polarity column). b. Use a temperature program that allows for the separation of the FAME-TMS derivatives. c. Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode for identification and quantification.

V. Future Perspectives and Therapeutic Potential

The field of long-chain ω-HFA derivatives is rapidly evolving, with ongoing research focused on elucidating their precise roles in health and disease and exploring their therapeutic potential.

A. Drug Development and Therapeutic Targets

The involvement of ω-HFA derivatives in inflammation and barrier function makes them attractive targets for drug development. For example, synthetic analogs of pro-resolving lipid mediators derived from omega-3 fatty acids are being investigated for the treatment of inflammatory diseases.[36] Additionally, topical formulations containing ω-hydroxyceramides or their precursors may offer a therapeutic strategy for skin disorders characterized by a defective barrier.[11]

B. Biomarkers of Disease

Given their involvement in key metabolic and inflammatory pathways, the levels of specific ω-HFA derivatives may serve as biomarkers for various diseases. Further research is needed to validate these potential biomarkers and to develop robust analytical methods for their routine clinical measurement.

C. Nutritional Interventions

The biosynthesis of many bioactive ω-HFA derivatives is dependent on the dietary intake of their precursor fatty acids, particularly omega-3 and omega-6 PUFAs.[13][37] This suggests that nutritional interventions aimed at modulating the balance of these fatty acids could be a viable strategy for influencing the production of beneficial ω-HFA derivatives and promoting health.[20][38]

Conclusion

Long-chain omega-hydroxy fatty acid derivatives are a fascinating and functionally diverse class of lipid molecules. From their fundamental roles in maintaining the integrity of the skin barrier to their intricate involvement in the resolution of inflammation, these compounds are at the forefront of lipid research. As our understanding of their biosynthesis, metabolism, and signaling pathways continues to grow, so too will the opportunities to harness their therapeutic potential for a wide range of human diseases. The continued development of advanced analytical techniques will be crucial in unraveling the full spectrum of their biological functions and translating this knowledge into novel diagnostic and therapeutic strategies.

References

- Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry.

- Cytochrome P450 omega hydroxylase. Wikipedia.

- The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. PMC.

- Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegener

- The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Rel

- Multistep enzymatic synthesis of long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable f

- Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. PubMed.

- Conventional and Current Methods for the Analysis of Hydroxy F

- Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. PubMed.

- Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain f

- Identification of omega hydroxy fatty acids in biological samples as their pentafluoropropyl derivatives by gas chromatography/mass spectrometry with positive and neg

- Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils.

- Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent.

- Essential fatty acids guide for rebuilding damaged skin barrier n

- Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. PMC.

- F

- Very long-chain fatty acids: elongation, physiology and rel

- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed.

- Methods of producing omega-hydroxylated fatty acid derivatives.

- Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions. The Medical Biochemistry Page.

- Diet and Skin Barrier: The Role of Dietary Interventions on Skin Barrier Function. PMC.

- Omega Fatty Acids for Skin Barrier Repair. 2250 Skincare.

- Extraction, Refining and Purification of ω-3 PUFA through Different Techniques-A Review.

- Enhancing Skin Health Through Omega-3 Fatty Acids and Antioxidant-Rich Diets: A Comprehensive Review Supported by Premium Doctors' Medical Expertise. Premium Doctors.

- Oxidised metabolites of the omega-6 fatty acid linoleic acid activ

- Methods of producing omega-hydroxylated fatty acid derivatives.

- The biological significance of ω-oxidation of fatty acids.

- Omega fatty acids and resolution of inflamm

- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.

- Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent. PubMed.

- Novel methods for long-chain omega-3 fatty acid production. The Good Food Institute.

- Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. Frontiers.

- Omega-3 Fatty Acids and Inflamm

- The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina. Progress in Retinal and Eye Research.

- Relationship: Inflammation and omega-3 f

- Expert Opinion on Benefits of Long-Chain Omega-3 Fatty Acids (DHA and EPA) in Aging and Clinical Nutrition. PMC.

- Extraction of Fats and Quantification of Health Promoting F

- Omega-3 F

- Omega-3 fatty acids linked to increased inflamm

- Modulation of inflammation and immunity by omega-3 fatty acids: a possible role for prevention and to halt disease progression in autoimmune, viral, and age-rel

- The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina. PubMed.

- Cosmetic and Therapeutic Applications of Fish Oil's F

- Comparison of methods for determining the fatty acid composition of photosynthetic tissues.

- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.

- Significance of long chain polyunsaturated f

- Therapeutic potential of omega-3 fatty acid-derived epoxyeicosanoids in cardiovascular and inflamm

- Omega-3 fatty acids: multi-target mechanisms and therapeutic applications in neurodevelopmental disorders and epilepsy. Frontiers.

Sources

- 1. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20160130616A1 - Methods of producing omega-hydroxylated fatty acid derivatives - Google Patents [patents.google.com]

- 10. WO2014201474A1 - Methods of producing omega-hydroxylated fatty acid derivatives - Google Patents [patents.google.com]

- 11. Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. euphorielbeauty.com [euphorielbeauty.com]

- 13. Diet and Skin Barrier: The Role of Dietary Interventions on Skin Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2250.care [2250.care]

- 15. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration [mdpi.com]

- 16. Omega fatty acids and resolution of inflammation: A new twist in an old tale - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caringsunshine.com [caringsunshine.com]

- 20. europeanreview.org [europeanreview.org]

- 21. pi.bausch.com [pi.bausch.com]

- 22. The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Omega-3 fatty acids: multi-target mechanisms and therapeutic applications in neurodevelopmental disorders and epilepsy [frontiersin.org]

- 24. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Multistep enzymatic synthesis of long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable fatty acids and plant oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

- 29. books.rsc.org [books.rsc.org]

- 30. Identification of omega hydroxy fatty acids in biological samples as their pentafluoropropyl derivatives by gas chromatography/mass spectrometry with positive and negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. aocs.org [aocs.org]

- 33. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Extraction of Fats and Quantification of Health Promoting Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

- 36. Therapeutic potential of omega-3 fatty acid-derived epoxyeicosanoids in cardiovascular and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Enhancing Skin Health Through Omega-3 Fatty Acids and Antioxidant-Rich Diets: A Comprehensive Review Supported by Premium Doctors’ Medical Expertise[v1] | Preprints.org [preprints.org]

- 38. Expert Opinion on Benefits of Long-Chain Omega-3 Fatty Acids (DHA and EPA) in Aging and Clinical Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

The Rare Odd-Chain: 19-Hydroxynonadecanoic Acid in Plant Surface Lipids

The following technical guide details the occurrence, analysis, and significance of 19-hydroxynonadecanoic acid, a rare odd-chain lipid monomer found in specific plant cuticular and suberin matrices.

Technical Monograph | Version 1.0

Executive Summary

While the structural scaffold of plant cuticles is overwhelmingly dominated by even-chain C16 and C18 fatty acid derivatives (e.g., 10,16-dihydroxyhexadecanoic acid), 19-hydroxynonadecanoic acid (C19

This guide analyzes the physicochemical properties, biosynthetic origins, and validated extraction protocols for this rare monomer, with a specific focus on its abundance in bryophytes (Ceratodon purpureus) and its detection in angiosperm suberin fractions.

Chemical Architecture & Properties

19-hydroxynonadecanoic acid is a saturated, odd-chain

| Property | Specification |

| IUPAC Name | 19-hydroxynonadecanoic acid |

| Molecular Formula | |

| Exact Mass | 314.2821 Da |

| Classification | |

| Melting Point | ~91.0–91.5 °C |

| Functionality | Bifunctional (Terminal -OH, Terminal -COOH) |

| Role | Cutin/Suberin polyester monomer; Interfacial barrier |

Biosynthetic Origins: The "Odd-Chain" Anomaly

The synthesis of C19 lipids in plants requires a deviation from the standard Fatty Acid Synthase (FAS) cycle, which typically extends chains by 2 carbons using Acetyl-CoA (

Mechanism A: Propionyl-CoA Priming (De Novo Synthesis)

In this pathway, the FAS complex initiates not with Acetyl-CoA, but with Propionyl-CoA (

Mechanism B: -Oxidation of C20 Precursors

Alternatively, even-chain C20

Biosynthetic Pathway Visualization

Figure 1: Proposed de novo biosynthetic pathway via Propionyl-CoA priming. The odd-chain precursor is hydroxylated by cytochrome P450 enzymes (CYP86 subfamily) at the terminal position.

Natural Occurrence & Distribution

Unlike ubiquitous C16 monomers, 19-hydroxynonadecanoic acid is taxonomically restricted. It appears significantly in bryophytes (mosses), representing an evolutionary "pro-cuticle" state, and in specific suberized tissues of higher plants.

Key Biological Sources

| Organism | Tissue/Matrix | Abundance Context | Reference |

| Ceratodon purpureus (Moss) | Intracellular & Cell Wall | Significant .[1] Detected in metabolomic screens; fluctuates with seasonality (dry vs. rainy).[2] | [1] |

| Eucalyptus spp.[3] | Wood Extractives/Pitch | Minor . Found in lipophilic extractives and pitch deposits. | [2] |

| Glycine max (Soybean) | Seed Coat/Cuticle | Trace . Detected in autofluorescence-guided metabolomics of seeds. | [3] |

| Pinus radiata | Bark Suberin | Minor . Present in the depolymerized suberin polyester fraction. | [4] |

Scientific Insight: The presence of C19 monomers in Ceratodon purpureus suggests that early land plants may have possessed less specific FAS elongation systems, or that odd-chain lipids play a specific role in desiccation tolerance (poikilohydry) that was lost in vascular plants optimized for C16/C18 cuticles.

Analytical Protocol: Isolation & Identification

To positively identify 19-hydroxynonadecanoic acid, researchers must differentiate it from the abundant C18 and C20 homologs. The following protocol uses GC-MS with silylation, the gold standard for cutin analysis.

Step-by-Step Methodology

Phase 1: Depolymerization & Extraction

-

Starting Material: 100 mg of dry, delipidated plant tissue (e.g., moss gametophytes or suberized bark).

-

Transesterification: Incubate in 3 mL of

at 80°C for 2 hours. -

Extraction: Add 3 mL of

and extract 3x with -

Drying: Pass over anhydrous

and evaporate under

Phase 2: Derivatization (Silylation)

Crucial Step: Hydroxyl groups must be capped to ensure volatility.

-

Resuspend residue in

Pyridine. -

Add

BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -

Incubate at 70°C for 40 minutes.

-

Result: Formation of Methyl 19-[(trimethylsilyl)oxy]nonadecanoate . (Note: The carboxyl is already methylated from Phase 1).

-

Phase 3: GC-MS Analysis[2]

-

Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 140°C (hold 2 min)

3°C/min -

Detection: Electron Impact (EI) at 70 eV.

Analytical Workflow Diagram

Figure 2: Validated workflow for the isolation of trace odd-chain hydroxy acids.

Mass Spectral Signature (Diagnostic Ions)

For the Methyl ester, TMS ether derivative (

-

Molecular Ion (

): m/z 414 (Weak). -

Base Peak: m/z 73 (TMS group).

-

-Cleavage: m/z 383 (

-

Diagnostic Fragment: m/z 314 (Characteristic hydrocarbon backbone fragment often cited in underivatized libraries, though derivatized spectra will shift).

-

Note: Ensure retention time verification against C18 and C20 standards (Alkane ladder index ~2300-2400 depending on column).

Physiological & Industrial Significance

Biological Barrier Function

In mosses like Ceratodon purpureus, 19-hydroxynonadecanoic acid likely contributes to a "softer," more fluid cuticular matrix compared to the rigid C16-dominant cuticles of angiosperms. This fluidity is essential for organisms that undergo rapid rehydration cycles.

Pharmaceutical Applications

The unique chain length (C19) makes this fatty acid a target of interest for transdermal drug delivery systems .

-

Permeation Enhancers: Odd-chain fatty acids often disrupt the ordered packing of stratum corneum lipids more effectively than even-chain analogs, potentially increasing skin permeability for topical drugs.

-

Linker Molecules: As cited in patent literature [5],

-hydroxy acids are used as lipophilic linkers in drug conjugates to facilitate membrane transport.

References

-

Sala-Carvalho, W. R., et al. (2022).[2] Metabolome of Ceratodon purpureus (Hedw.)[2] Brid., a cosmopolitan moss: the influence of seasonality. Planta, 255:77.

-

Silvério, F. O., et al. (2008).[3][2] Effect of storage time on the composition of Eucalyptus wood extractives. Bioresource Technology, 99(11), 4878–4886.

-

Guzelbaev, M., et al. (2022).[2][6] Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans. Plants, 11(23), 3254.

-

Graça, J., & Pereira, H. (2000). Methanolysis of bark suberins: analysis of glycerol and acid monomers. Phytochemical Analysis, 11(1), 45–51.

-

Vlahov, I. R., et al. (2009). Drug conjugates. World Intellectual Property Organization, Patent WO2009158633A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. scribd.com [scribd.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 19-Hydroxynonadecanoic Acid from Cork Suberin

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for extracting and purifying 19-hydroxynonadecanoic acid from cork suberin. The protocols detailed herein are designed to be a self-validating system, emphasizing scientific integrity and providing the rationale behind experimental choices.

Introduction

Cork, the outer bark of the cork oak (Quercus suber), is a rich source of suberin, a complex lipophilic polyester.[1] Suberin is primarily composed of long-chain fatty acids, hydroxy fatty acids, and glycerol.[2] Among these components, ω-hydroxy fatty acids are of significant interest for various applications, including the synthesis of polymers and pharmaceuticals. 19-hydroxynonadecanoic acid, a C19 ω-hydroxy fatty acid, is a less abundant but potentially valuable component of cork suberin. Its extraction and purification present a challenge due to its low concentration relative to other suberin monomers, such as C18 and C22 fatty acids.

This guide outlines a robust workflow for the isolation of 19-hydroxynonadecanoic acid, from the initial preparation of cork material to the final purification and characterization of the target molecule. The methodologies are grounded in established principles of natural product chemistry and chromatography.

Part 1: Pre-Extraction Preparation of Cork

Rationale: Raw cork contains a significant amount of extractives (e.g., waxes, tannins, and other soluble compounds) that can interfere with the subsequent suberin depolymerization and purification steps. Therefore, a thorough sequential extraction with solvents of increasing polarity is essential to remove these interfering substances and obtain extractive-free cork.

Protocol 1: Soxhlet Extraction for Removal of Extractives

-

Grinding: Grind raw cork into a fine powder (particle size < 0.5 mm) to increase the surface area for efficient solvent extraction.

-

Soxhlet Apparatus Setup: Place the cork powder in a cellulose thimble and insert it into a Soxhlet extractor.

-

Sequential Extraction:

-

Step 1 (Non-polar): Extract with n-hexane for 8 hours to remove waxes and other non-polar compounds.

-

Step 2 (Medium-polar): After air-drying the powder, extract with dichloromethane for 8 hours to remove terpenoids and other medium-polarity compounds.

-

Step 3 (Polar): Following another air-drying step, extract with ethanol for 8 hours to remove tannins and other polar compounds.

-

Step 4 (Aqueous): Finally, extract with distilled water for 8 hours to remove water-soluble compounds.

-

-

Drying: Dry the resulting extractive-free cork powder in a vacuum oven at 60°C to a constant weight.

Part 2: Depolymerization of Suberin

Rationale: Suberin is a polyester, and the ester bonds must be cleaved to release the constituent monomers, including 19-hydroxynonadecanoic acid. Alkaline hydrolysis and methanolysis are the two primary methods for this depolymerization. Methanolysis is often preferred as it directly yields fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography (GC) analysis.

Protocol 2: Alkaline Methanolysis of Extractive-Free Cork

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the extractive-free cork powder and a solution of 1 M sodium methoxide in anhydrous methanol (1:10 w/v).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours with constant stirring. This process cleaves the ester bonds of the suberin polymer, releasing the suberin monomers as their corresponding methyl esters.

-

Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid residue (lignocellulosic material).

-

Neutralization and Evaporation: Neutralize the filtrate to pH 6-7 with 1 M sulfuric acid in methanol. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing the suberin monomer methyl esters.

Workflow for Suberin Depolymerization and Crude Extract Preparation

Caption: Workflow for the alkaline methanolysis of extractive-free cork to obtain a crude extract of suberin monomer methyl esters.

Part 3: Multi-Step Purification of 19-Hydroxynonadecanoic Acid Methyl Ester

Rationale: The crude extract is a complex mixture of various fatty acid methyl esters. Due to the low abundance of the C19 chain, a multi-step chromatographic approach is necessary to isolate 19-hydroxy-nonadecanoate from the more abundant C18 and C22 analogues. This strategy employs orthogonal separation mechanisms to achieve high purity.

Protocol 3: Multi-Step Chromatographic Purification

-

Step 1: Solid-Phase Extraction (SPE) for Group Separation

-

Objective: To separate the hydroxy fatty acid methyl esters from non-hydroxylated fatty acid methyl esters and dicarboxylic acid dimethyl esters.

-

Stationary Phase: Silica gel SPE cartridge.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of hexane.

-

Condition a silica gel SPE cartridge with hexane.

-

Load the sample onto the cartridge.

-

Elute with a stepwise gradient of hexane and ethyl acetate:

-

Fraction 1 (non-polar): Elute with 100% hexane to remove non-polar compounds.

-

Fraction 2 (dicarboxylic esters): Elute with hexane:ethyl acetate (95:5, v/v) to elute dicarboxylic acid dimethyl esters.

-

Fraction 3 (hydroxy esters): Elute with hexane:ethyl acetate (80:20, v/v) to collect the hydroxy fatty acid methyl esters.

-

-

Monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation.

-

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Chain Length Separation

-

Objective: To separate the C19 hydroxy fatty acid methyl ester from other chain lengths (C16, C18, C20, C22, C24).

-

Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15, v/v). The exact ratio may need optimization.

-

Detection: UV detector at 205 nm or an evaporative light scattering detector (ELSD).

-

Procedure:

-

Dissolve the dried "Fraction 3" from SPE in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions based on the retention time. The elution order on a C18 column is generally based on decreasing polarity and increasing carbon number. Therefore, 19-hydroxy-nonadecanoate will elute between the C18 and C20 hydroxy-alkanoates.

-

Analyze the collected fractions by analytical HPLC or GC-MS to identify the fraction containing the target compound.

-

-

Purification Workflow for 19-Hydroxynonadecanoic Acid Methyl Ester

Caption: Multi-step purification workflow for the isolation of 19-hydroxynonadecanoic acid methyl ester from the crude suberin extract.

Part 4: Derivatization and Analytical Characterization

Rationale: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl and carboxyl groups of the fatty acids need to be derivatized to increase their volatility and thermal stability. Trimethylsilylation is a common method for derivatizing hydroxyl groups. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization with a UV-absorbing or fluorescent tag can enhance detection sensitivity.[3][4]

Protocol 4a: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

-

Sample Preparation: Place a dried aliquot of the purified 19-hydroxynonadecanoic acid methyl ester in a reaction vial.

-

Derivatization Reagent: Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v) and pyridine.

-

Reaction: Heat the vial at 70°C for 30 minutes.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 4b: p-Bromophenacyl Bromide (PBPB) Derivatization for HPLC-UV Analysis

-

Sample Preparation: To a solution of the purified 19-hydroxynonadecanoic acid in acetonitrile, add a solution of PBPB and a catalyst such as triethylamine.

-

Reaction: Heat the mixture at 60°C for 1 hour.

-

Quenching: After cooling, the reaction mixture can be directly injected into the HPLC system. The PBPB ester will have a strong UV absorbance around 254 nm.

Part 5: Analytical Methods for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Temperature Program: A temperature gradient from an initial temperature of around 150°C to a final temperature of 300°C is typically used.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV.

-

Expected Fragmentation Pattern of 19-hydroxynonadecanoate TMS ether methyl ester:

-

Molecular Ion (M+•): May be weak or absent.

-

[M-15]+: Loss of a methyl group from the TMS ether.

-

Characteristic fragments: Alpha-cleavage at the carbon bearing the TMS ether group will result in a prominent ion. Cleavage between C-18 and C-19 will also produce characteristic fragments. The spectrum will also show ions characteristic of TMS derivatives at m/z 73 and 75.[5][6]

-

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of fatty acid derivatives.

-

Detection: UV detector (for derivatized compounds) or ELSD/MS.

Quantitative Analysis

| Parameter | Method | Details |

| Quantification | GC-MS with internal standard | Use a commercially available odd-chain fatty acid methyl ester (e.g., methyl heptadecanoate) as an internal standard. Prepare a calibration curve with a synthesized or commercially sourced standard of 19-hydroxynonadecanoic acid methyl ester. |

| Purity Assessment | HPLC-UV/ELSD and GC-FID | Analyze the final purified fraction to determine its percentage purity based on peak area. |

| Structural Confirmation | High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy | Obtain the exact mass of the purified compound to confirm its elemental composition. ¹H and ¹³C NMR spectroscopy will provide definitive structural information. |

Conclusion

The extraction and purification of 19-hydroxynonadecanoic acid from cork suberin is a challenging but feasible process. The low natural abundance of this compound necessitates a multi-step purification strategy that combines different chromatographic techniques. The protocols outlined in these application notes provide a comprehensive and scientifically sound framework for the successful isolation and characterization of this valuable ω-hydroxy fatty acid. Researchers should be prepared to optimize the chromatographic conditions based on their specific equipment and the exact composition of their cork source material.

References

-

PubChem. (n.d.). 19-Hydroxy-nonadecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). Journal of the American Oil Chemists' Society.

-

HTA. (n.d.). Derivatization in HPLC. Retrieved from [Link]

- Gowda, G. A. N., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules, 27(17), 5717.

- Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 515-528.

-

Cyberlipid. (n.d.). FA purification. Retrieved from [Link]

-

PubChem. (n.d.). 19-Hydroxy-nonadecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Merrill Jr, A. H., et al. (1988). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of lipid research, 29(8), 1123-1127.

- Wang, L., et al. (2007). Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS.

- Dugan, M. E. R. (2014, July 24). How can I purify fatty acids by column chromatography?

- Zinnen, H. J. (1992). U.S. Patent No. 5,179,219. Washington, DC: U.S.

- Christie, W. W. (2019, July 23).

- European Patent Office. (1996). Process for preparing hydroxycarboxylic acids (EP 0711746 A1).

- Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(45), 18275-18284.

- Berkov, S., et al. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 1-107.

- Li, X., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC North America, 38(11), 634-641.

- Creative Proteomics. (n.d.).

- Cytiva. (2018, July 25). Combining purification techniques in a multistep approach.

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 1-107.

- Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. Journal of Animal and Feed Sciences, 11(4), 515-528.

- Sharma, R. K., et al. (2005). Preparation of ω-hydroxynonanoic acid and its ester derivatives. Journal of the American Oil Chemists' Society, 82(5), 341-346.

- Tan, J. Y., et al. (2023). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 15(38), 4811-4822.

- Mutlu, H., & Meier, M. A. (2010). Production of 9-Hydroxynonanoic Acid from Methyl Oleate and Conversion into Lactone Monomers for the Synthesis of Biodegradable Polylactones. Macromolecular Chemistry and Physics, 211(16), 1828-1837.

Sources

Functionalization techniques for 19-hydroxynonadecanoic acid monomers

Application Note: Functionalization & Polymerization Protocols for 19-Hydroxynonadecanoic Acid Monomers

Abstract

19-Hydroxynonadecanoic acid (19-HNA) is a rare, odd-numbered

Introduction: The Suberin Monomer Challenge

19-HNA possesses a linear aliphatic backbone (

Key Physicochemical Considerations:

-

Solubility: Insoluble in water, methanol, and cold diethyl ether. Soluble in hot chloroform (

), toluene, and tetrahydrofuran (THF). -

Thermal Properties: High melting point (typically

), requiring elevated reaction temperatures or specific solvent systems to maintain the monomer in the melt/solution phase. -

Reactivity: The primary

-hydroxyl group is less sterically hindered than secondary hydroxyls but requires activation or catalysis to compete with the carboxylic acid in self-condensation reactions.

Core Workflow: Decision Matrix

Before initiating synthesis, select the protocol path based on the desired end-product.

Figure 1: Strategic workflow for 19-HNA functionalization.

Protocol 1: Chemo-Enzymatic Polymerization

Objective: Synthesis of high-molecular-weight poly(19-hydroxynonadecanoate). Mechanism: Lipase-catalyzed entropy-driven ring-opening polymerization (ED-ROP) or direct polycondensation. Catalyst: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435).

Rationale

Traditional chemical polycondensation (using

Materials

-

Monomer: 19-Hydroxynonadecanoic acid (dried in vacuo over

for 24h). -

Catalyst: Novozym 435 (dried in vacuo at

for 24h). -

Solvent: Diphenyl ether or Toluene (anhydrous). Note: Bulk polymerization (solvent-free) is preferred if the monomer melts below

. -

Equipment: Schlenk line, overhead mechanical stirrer (magnetic stirring often fails as viscosity increases).

Step-by-Step Procedure

-

Setup: In a flame-dried Schlenk flask, charge 19-HNA (1.0 eq, e.g., 5 mmol) and Novozym 435 (10% w/w relative to monomer).

-

Solvation/Melt:

-

Option A (Solution): Add anhydrous Toluene (2 M concentration).

-

Option B (Bulk): Heat to

until monomer is fully molten.

-

-

Oligomerization (Atmospheric): Stir at

under a stream of dry nitrogen for 2 hours. This initiates oligomer formation. -

Polymerization (Vacuum): Apply high vacuum (

) while maintaining-

Critical Step: The removal of water byproduct is the rate-limiting step. The vacuum shifts the equilibrium toward the polymer.

-

Duration: Maintain reaction for 24–48 hours.

-

-

Termination & Purification:

-

Cool to room temperature. Dissolve the crude solid in hot Chloroform (

). -

Filter off the immobilized enzyme (enzyme can be washed and reused).

-

Precipitate the filtrate into cold Methanol (

). -

Filter the white precipitate and dry in vacuo.

-

Expected Results:

-

Mn (GPC): 20,000 – 45,000 g/mol .

-

Tm (DSC): ~90–98°C (High crystallinity).

Protocol 2: Orthogonal Functionalization (Linker Synthesis)

Objective: Create a bifunctional linker with a protected hydroxyl and an activated ester, ready for conjugation to a drug payload (e.g., amine-containing API).

Rationale

Direct reaction of 19-HNA with coupling agents often leads to uncontrolled polymerization. We must protect the

Reaction Scheme

-

Protection: 19-HNA

19-(TBDMS-oxy)nonadecanoic acid. -

Activation:

NHS-ester formation.

Step-by-Step Procedure

Step A: Silyl Protection of

-

Dissolve 19-HNA (1 eq) in anhydrous DMF/THF (1:1 mixture) to overcome solubility issues.

-

Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq) at

. -

Allow to warm to RT and stir for 12 hours.

-

Workup: Dilute with

, wash with water (x3) and brine. The carboxylic acid may also be silylated (forming a silyl ester). -

Selective Hydrolysis: Treat the crude with

in -

Yield: ~85% white solid.

Step B: NHS-Activation of -COOH

-

Dissolve the TBDMS-protected intermediate (1 eq) in anhydrous Dichloromethane (DCM).

-

Add N-Hydroxysuccinimide (NHS, 1.2 eq) and EDC

HCl (1.5 eq). -

Stir at RT for 12–16 hours.

-

Purification: Wash with 0.1 N HCl (cold), then water. Dry over

. Recrystallize from Hexane/Ethyl Acetate.

Figure 2: Selective protection strategy for 19-HNA.

Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Temp (°C) | Solubility | Application |

| Water | 25–100 | Insoluble | Avoid (quenches polymerization) |

| Methanol | 25 | Insoluble | Precipitation solvent |

| Chloroform | 25 | Moderate | GPC Analysis / NMR |

| Chloroform | 60 | High | Reaction Solvent |

| Toluene | 90 | High | Enzymatic Polymerization |

| THF | 60 | High | Chemical Functionalization |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight (Polymer) | Residual water in system. | Dry monomer over |

| Enzyme Aggregation | Stirring too vigorous or solvent polarity mismatch. | Use overhead stirring (low RPM). Use hydrophobic solvents (Toluene). |

| Incomplete Functionalization | Poor solubility of 19-HNA. | Use co-solvent systems (THF/DMF). Heat reaction to |

| Product Discoloration | Oxidation at high temp. | Perform all reactions under Argon/Nitrogen atmosphere. |

References

-

Vilela, C., et al. "Enzymatic synthesis of poly(globalide)

-pentadecalactone." Journal of Polymer Science Part A: Polymer Chemistry, 2010. Link -

Gross, R. A., et al. "Lipase-Catalyzed Polyester Synthesis." Chemical Reviews, 2001. Link

-

Pellis, A., et al. "Enzymatic synthesis of biobased polyesters: From laboratory to industrial scale." Trends in Biotechnology, 2016. Link

-

Sousa, A. F., et al. "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency." Polymer Chemistry, 2015. (Context on suberin-based monomers). Link

-

PubChem. "19-Hydroxynonadecanoic acid - Compound Summary."[1] National Library of Medicine. Link

Sources

Application Note: Precision Electrospinning of Poly(19-hydroxynonadecanoic acid) Nanofibers

Executive Summary

This guide details the protocol for electrospinning poly(19-hydroxynonadecanoic acid) [poly(19-HNDA)], a long-chain aliphatic polyester derived from the C19 omega-hydroxy fatty acid. Unlike common short-chain polyesters like Poly(ε-caprolactone) (PCL), poly(19-HNDA) exhibits superior hydrophobicity and a higher melting point (

This protocol addresses the specific challenges of processing high-crystallinity long-chain polyesters, specifically overcoming solubility limits and preventing nozzle clogging due to rapid crystallization.

Material Science & Mechanism

To successfully electrospin poly(19-HNDA), one must understand its macromolecular behavior.

The "Long-Chain" Effect

Poly(19-HNDA) belongs to the family of poly(ω-hydroxyalkanoates). Its repeating unit contains 18 methylene (

-

High Crystallinity: The long aliphatic chains facilitate dense packing (pseudo-hexagonal crystal structure), requiring aggressive solvents or elevated temperatures for dissolution.

-

Hydrophobicity: The high carbon-to-oxygen ratio results in a water contact angle (WCA) typically

, significantly higher than PCL (~80^\circ$). -

Implication for Electrospinning: The solution must be maintained at a temperature or solvent composition that prevents premature gelation (crystallization) inside the syringe needle.

Polymer Source & Synthesis

Note: Poly(19-HNDA) is rarely available off-the-shelf and is typically synthesized via enzymatic polycondensation.

-

Monomer: 19-hydroxynonadecanoic acid (obtained from plant oil derivatives or suberin depolymerization).

-

Catalyst: Immobilized Candida antarctica Lipase B (CALB) is preferred over metal catalysts to prevent toxic residue and achieve high molecular weight (

) without thermal degradation.

Experimental Protocol

Materials Checklist

| Component | Specification | Purpose |

| Polymer | Poly(19-HNDA) ( | Matrix material |

| Solvent A | Chloroform ( | Primary solvent (dissolves crystalline domains) |

| Solvent B | Dimethylformamide (DMF) | Co-solvent (increases conductivity, raises boiling point) |

| Apparatus | E-Spin Unit with heated nozzle capability | Nanofiber generation |

Solution Preparation (Critical Step)

The high crystallinity of poly(19-HNDA) requires a specific dissolution strategy to ensure a homogeneous entanglement network.

-

Solvent Ratio: Prepare a solvent mixture of Chloroform:DMF (8:2 v/v) .

-

Why? Chloroform is a good solvent for the polyester backbone. DMF increases the dielectric constant (aiding fiber stretching) and prevents the nozzle from clogging by slowing down evaporation.

-

-

Concentration: Weigh polymer to achieve 10% - 15% (w/v) .

-

Calculation: For 10 mL solution at 12% w/v, dissolve 1.2 g of polymer.

-

-

Dissolution:

-

Seal the vial tight (Chloroform evaporates rapidly).

-

Stir at 45°C for 4-6 hours. Heat is essential to break the crystalline lamellae.

-

Cool to room temperature (RT) and observe. If the solution turns cloudy (gelation), the concentration is too high or the molecular weight is exceptionally high. Re-heat to 40°C immediately before spinning.

-

Electrospinning Parameters

Set up the apparatus according to the following optimized window.

| Parameter | Optimized Range | Mechanism/Notes |

| Voltage | 15 - 18 kV | Positive polarity. High voltage is needed to overcome the surface tension of the viscous polyester solution. |

| Flow Rate | 0.5 - 0.8 mL/h | Keep flow low to allow solvent evaporation. High flow (>1.0 mL/h) causes "wet" fibers and fused films. |

| TCD (Tip-to-Collector) | 15 - 18 cm | Sufficient distance is required for Chloroform to evaporate completely before impact. |

| Needle Gauge | 21G or 22G | Blunt tip. Smaller needles (25G+) risk clogging due to rapid crystallization. |

| Environment | < 40% RH | High humidity causes surface pores (Breath Figure effect) or polymer precipitation during flight. |

Workflow Diagram

The following diagram illustrates the critical path from monomer to fiber, highlighting the temperature control checkpoints.

Caption: Figure 1. Process flow for converting 19-HNDA monomer into functional nanofibers. Note the temperature requirement during dissolution.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps:

-

SEM Analysis:

-

Success: Smooth, cylindrical fibers with diameters

. -

Failure: "Beads-on-string" morphology indicates solution viscosity was too low (increase concentration to 15%). Flat ribbons indicate the skin formed too fast (reduce Chloroform ratio or flow rate).

-

-

DSC (Differential Scanning Calorimetry):

-

Run a heat-cool-heat cycle (-50°C to 150°C).

-

Confirm

(Melting Temperature) is >90°C . If

-

-

Wettability:

-

Measure Water Contact Angle. Expect 110° ± 5° . This confirms the surface exposure of the long aliphatic chains.

-

Troubleshooting Guide

Use this logic tree to resolve common instability issues during the spinning process.

Caption: Figure 2.[1] Troubleshooting logic for poly(19-HNDA) electrospinning anomalies.

References

-

Enzymatic Synthesis of Long-Chain Polyesters

-

Vigliotta, G., et al. "Enzymatic Synthesis and Characterization of Poly(ω-hydroxy fatty acids)." Biomacromolecules, vol. 6, no. 2, 2005. Link

- Context: Establishes the synthesis route for high molecular weight poly(omega-hydroxyalkanoates)

-

-

Electrospinning of Aliphatic Polyesters (General Protocol)

-

Ghasemi-Mobarakeh, L., et al. "Electrospun poly(ε-caprolactone)/gelatin nanofibrous scaffolds for nerve tissue engineering." Biomaterials, vol. 29, no. 34, 2008. Link

- Context: Provides the foundational solvent systems (Chloroform/DMF) used for hydrophobic polyesters.

-

-

Thermal Properties of Long-Chain Polyesters

-

Stempfle, F., et al. "Long-Chain Aliphatic Polyesters from Plant Oils for Injection Molding, Film Extrusion and Electrospinning." Macromolecules, vol. 47, no. 18, 2014. Link

- Context: Specifically discusses the crystallinity and thermal behavior of C18-C23 polyesters, validating the high Tm and hydrophobicity claims.

-

- Wong, S., et al. "Crystal structure and morphology of electrospun poly(pentadecalactone) fibers." Polymer, vol. 54, no. 2, 2013.

Sources

Topic: Synthesis of Exaltolide-Like Musk Compounds from 19-Hydroxynonadecanoic Acid

An Application Guide and Protocol

Authored for: Researchers, Synthetic Chemists, and Professionals in Fragrance and Drug Development.

Introduction: The Allure of Macrocyclic Musks

Macrocyclic musks are a class of fragrance compounds highly valued in the perfumery industry for their unique olfactory properties, including a warm, skin-like scent and exceptional tenacity.[1] Exaltolide®, the trade name for pentadecanolide, is a quintessential example of this family, prized for its ability to act not just as a fixative but as an olfactory modulator that enhances the diffusion and wearability of a fragrance.[1] These compounds are characterized by large lactone rings, typically containing 12 or more atoms.[2] While natural sources exist, such as angelica root oil for exaltolide, they are often scarce and costly, making chemical synthesis the primary route for commercial production.[3]

This guide details the synthesis of an exaltolide-like macrocyclic lactone, specifically nonadecanolide , from its linear precursor, 19-hydroxynonadecanoic acid .[4] This C19 ω-hydroxy fatty acid provides a direct substrate for intramolecular cyclization to form the target 19-membered ring. The principles and protocols described herein are foundational to the broader field of macrolide synthesis, a cornerstone in the creation of not only fragrances but also a wide array of biologically active natural products, including antibiotics and anticancer agents.[5]

The Central Challenge: Overcoming the Entropic Barrier of Macrolactonization

The intramolecular cyclization of a long-chain hydroxy acid, known as macrolactonization, is a thermodynamically and kinetically challenging transformation. The primary obstacle is the unfavorable entropy of cyclization. As the chain length increases, the number of possible conformations grows exponentially, making the probability of the reactive ends—the carboxylic acid and the hydroxyl group—encountering each other in the correct orientation for reaction exceedingly low.[6]

Consequently, intermolecular reactions, such as dimerization or polymerization, often become the dominant pathways, leading to low yields of the desired monomeric macrocycle.[6]

To favor the desired intramolecular reaction, two core principles are employed:

-

The High-Dilution Principle : By carrying out the reaction at very low substrate concentrations (typically 0.001–0.05 M), the probability of two different molecules reacting is significantly reduced, thereby favoring the intramolecular pathway.[6] This is often achieved by the slow addition of the substrate to a large volume of solvent.

-

Carboxylic Acid Activation : To facilitate ring closure under mild conditions, the carboxylic acid moiety must be "activated" to make it a more potent electrophile. Numerous methods have been developed for this purpose, each with its own advantages regarding reaction conditions and substrate scope.[5][7][8]

This guide will focus on a robust and widely applicable method for macrolactonization: the Corey-Nicolaou method .

The Corey-Nicolaou Macrolactonization: Mechanism and Rationale

The Corey-Nicolaou lactonization utilizes 2,2'-dipyridyl disulfide and triphenylphosphine (PPh₃) to activate the carboxylic acid. The choice of these reagents is critical and based on the following mechanistic steps:

-

Formation of the Phosphonium Salt : Triphenylphosphine attacks the disulfide bond of 2,2'-dipyridyl disulfide, forming a phosphonium salt and a 2-thiopyridyl anion.

-

Activation of the Carboxylic Acid : The carboxylate of the hydroxy acid attacks the phosphonium salt, displacing triphenylphosphine oxide and forming a highly reactive 2-pyridyl thioester intermediate. This thioester is significantly more electrophilic than the original carboxylic acid.

-

Intramolecular Cyclization : The terminal hydroxyl group acts as a nucleophile, attacking the activated carbonyl carbon of the thioester. This ring-closing step proceeds via a favorable transition state, often described as "template-driven," where the pyridyl ring helps to orient the molecule for cyclization.

-

Product Formation : The cyclization releases 2-thiopyridone, yielding the desired macrocyclic lactone. The reaction is typically run at reflux in a non-polar solvent like xylene or toluene, which facilitates the cyclization.

This method is advantageous because it proceeds under neutral, non-basic conditions and is effective for a wide range of ring sizes.[6]

Caption: Figure 2: Overall Experimental Workflow.

Detailed Protocol: Synthesis of Nonadecanolide

This protocol is adapted for the synthesis of ~1 mmol of the target macrocycle. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture and oxygen.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 19-Hydroxynonadecanoic Acid | 314.51 | 315 mg | 1.0 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 393 mg | 1.5 | 1.5 |

| 2,2'-Dipyridyl disulfide | 220.32 | 331 mg | 1.5 | 1.5 |

| Xylene (anhydrous) | - | 125 mL | - | - |

| Dichloromethane (DCM) | - | ~50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| Hexanes | - | As needed | - | - |

| Silica Gel (for column) | - | ~30 g | - | - |

Step-by-Step Procedure

Part A: Reaction Setup (High Dilution)

-

Main Reaction Flask : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous xylene. Begin stirring and heat the solvent to reflux (~140 °C) using a heating mantle.

-

Syringe Pump Preparation :

-

In a separate 50 mL flask, dissolve 19-hydroxynonadecanoic acid (315 mg, 1.0 mmol) and triphenylphosphine (393 mg, 1.5 mmol) in 25 mL of anhydrous xylene. Gentle warming may be required to fully dissolve the solids.

-

In a second 50 mL flask, dissolve 2,2'-dipyridyl disulfide (331 mg, 1.5 mmol) in 25 mL of anhydrous xylene.

-

-

Slow Addition : Using two separate syringe pumps, slowly and simultaneously add the two solutions prepared in step 2 to the refluxing xylene in the main reaction flask over a period of 8-10 hours. Causality : This slow addition under high dilution is the most critical step to favor the intramolecular cyclization over intermolecular polymerization. [6] Part B: Reaction and Workup

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to reflux for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting hydroxy acid.

-

Solvent Removal : Cool the reaction mixture to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.

-

Initial Purification :

-

Redissolve the resulting crude oil/solid in dichloromethane (DCM).

-

The major byproduct, triphenylphosphine oxide, has limited solubility in ether or a hexanes/ether mixture. Adding cold diethyl ether can precipitate some of it, which can then be removed by filtration.

-

Concentrate the filtrate to yield the crude product.

-

Part C: Purification by Column Chromatography

-

Column Preparation : Prepare a silica gel column using a gradient solvent system, starting with a non-polar eluent and gradually increasing polarity. A typical gradient would be from 100% hexanes to 5-10% ethyl acetate in hexanes.

-

Loading and Elution : Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column. Elute the column with the solvent gradient. The macrocyclic lactone is relatively non-polar and should elute before any remaining starting material or more polar byproducts.

-

Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Product : Remove the solvent from the combined pure fractions under reduced pressure to yield nonadecanolide, which is expected to be a white, waxy solid. Determine the final yield.

Characterization and Validation

The identity and purity of the synthesized nonadecanolide must be confirmed through standard analytical techniques.

| Technique | Expected Result for Nonadecanolide (C₁₉H₃₆O₂) |

| ¹H NMR | - Triplet at ~4.1 ppm (2H, -CH₂-O-C=O). This is the characteristic signal for the methylene group adjacent to the lactone oxygen. - Triplet at ~2.3 ppm (2H, -CH₂-C=O). This is the signal for the methylene group alpha to the carbonyl. - Large multiplet at ~1.2-1.6 ppm (~32H, backbone methylenes). |

| ¹³C NMR | - Signal at ~174 ppm (lactone carbonyl, C=O). - Signal at ~64 ppm (-CH₂-O-). - Multiple signals between ~20-35 ppm (backbone carbons). |

| FT-IR | - Strong C=O stretch at ~1735-1745 cm⁻¹ (characteristic of a large-ring lactone). - C-O stretch at ~1150-1250 cm⁻¹. |

| Mass Spec (GC-MS) | - Molecular ion peak [M]⁺ corresponding to the calculated mass of C₁₉H₃₆O₂ (m/z = 296.5). |

| Purity (GC) | - A single major peak in the gas chromatogram indicates high purity. |

Conclusion

The synthesis of exaltolide-like musk compounds via macrolactonization of ω-hydroxy fatty acids is a well-established yet nuanced process. Success hinges on understanding and controlling the competition between intra- and intermolecular reactions. By employing high-dilution techniques and effective carboxylic acid activation, such as the Corey-Nicolaou method, long-chain precursors like 19-hydroxynonadecanoic acid can be efficiently converted into valuable macrocyclic lactones. The detailed protocol and analytical validation steps provided in this guide offer a robust framework for researchers to synthesize and characterize these important compounds, paving the way for further exploration in the fields of fragrance chemistry and natural product synthesis.

References

- Thieme. (n.d.). Modern Macrolactonization Techniques. Thieme E-Books & E-Journals.

- Nicolaou, K. C., et al. (2007). Synthesis of 12- to 16-Membered-Ring Lactones.

- Parenty, A., et al. (2013). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products.

- iSm2. (n.d.).

- Ravi, S., et al. (2013). Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. Journal of the Indian Institute of Science.

- Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of California, Berkeley.

- White, M. C., et al. (2011).

- BenchChem. (2025). The Dawn of a New Era in Parasite Control: A Technical Guide to the Discovery and History of Macrocyclic Lactones.

- LCGC International. (n.d.).

- Scentspiracy. (n.d.). Exaltolide (106-02-5) - Synthetic Ingredient for Perfumery.

- Matsuda, H., et al. (2004). New Macrocyclic Musk Compounds.

- Estee Lauder Inc. (1996). Process of preparing ω-hydroxy acids.

- Ravi, S., et al. (2013). Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. Semantic Scholar.

- Fort Dodge Animal Health. (2008). Method of purifying moxidectin through crystallization.

- Apeiron Synthesis. (2022).

- Publisherspanel.com. (n.d.). Synthetic musk odorants in cosmetic products.

- PubChem. (n.d.). 19-Hydroxy-nonadecanoic acid.

- Guangxi University. (2017). Method for synthesis of macrocyclic musk lactone.

- Takasago. (n.d.). The Musk Dilemma. Perfumer & Flavorist.

- Jiang, G., et al. (2021).

- Bilandzic, N., et al. (2011). Determination of macrocyclic lactones in food and feed. PubMed.

- European Patent Office. (1996). Process for preparing hydroxycarboxylic acids. EP 0711746 A1.

- Posyniak, A., et al. (2015). Control of Residues of Five Macrocyclic Lactones in Cow Milk By Liquid Chromatography with Fluorescence Detection.

- McMaster, W. (1973). Synthetic Approaches to Medium and Large Rings. University of Glasgow.

- Singh, R. P., et al. (2014). Methods for Hydroxamic Acid Synthesis. PMC, NIH.

- Apanovich, V. N., et al. (2007). Preparation of ω-hydroxynonanoic acid and its ester derivatives.

Sources

- 1. Exaltolide (106-02-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. journal.iisc.ac.in [journal.iisc.ac.in]

- 4. 19-Hydroxy-nonadecanoic acid | C19H38O3 | CID 5282917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing side reactions during 19-hydroxynonadecanoic acid synthesis

Technical Support Center: Synthesis of 19-Hydroxynonadecanoic Acid

Welcome to the technical support center for the synthesis of 19-hydroxynonadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The aim is to help you navigate the complexities of this multi-step synthesis and minimize the occurrence of side reactions, thereby improving yield and purity.

Introduction

The synthesis of 19-hydroxynonadecanoic acid, a long-chain omega-hydroxy fatty acid, is a nuanced process that often involves the use of protecting groups and specific oxidation conditions.[1] Given the bifunctional nature of the target molecule, careful control of each reaction step is crucial to prevent the formation of undesired byproducts. This guide provides a structured approach to identifying and mitigating common side reactions.

Troubleshooting Guide: A Proactive Approach to Synthesis Challenges

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Protection of the Hydroxyl Group

Question: I am observing incomplete protection of the starting material, 19-nonadecan-1-ol. What could be the cause?

Answer: Incomplete protection is a common issue that can significantly impact the subsequent oxidation step. The primary culprits are often related to reaction conditions and reagent purity.

-

Moisture: The most frequent cause of incomplete silylation is the presence of moisture. Silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) are highly susceptible to hydrolysis. Ensure that your glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Your solvent (typically dichloromethane or DMF) must be anhydrous.

-

Base Stoichiometry: Imidazole or triethylamine are commonly used as bases to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to a buildup of HCl, which can catalyze the deprotection of the newly formed silyl ether. Use a slight excess of the base (1.1-1.2 equivalents).

-

Reagent Purity: The purity of the silylating agent is critical. Over time, TBDMSCl can degrade. It is advisable to use a freshly opened bottle or purify the reagent if its quality is questionable.

Question: I am seeing the formation of a symmetrical ether byproduct during the protection step. How can I avoid this?

Answer: The formation of a symmetrical ether from the starting alcohol is indicative of acidic conditions. This can occur if the HCl generated during the reaction is not effectively scavenged by the base. To mitigate this, ensure that the base is added promptly and in a sufficient amount. A milder catalyst for silylation, such as pyridinium p-toluenesulfonate (PPTS), can also be employed to minimize acid-catalyzed side reactions.[2]

Oxidation of the Terminal Methyl Group

Question: My oxidation of the protected 19-hydroxy-1-(tert-butyldimethylsilyloxy)nonadecane to the corresponding carboxylic acid is giving low yields. What are the likely reasons?

Answer: The oxidation of a long-chain alkane to a carboxylic acid is a challenging transformation. The choice of oxidant and reaction conditions are paramount.

-

Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (generated from CrO3 and H2SO4, also known as the Jones reagent) can lead to cleavage of the carbon chain, resulting in shorter-chain dicarboxylic acids and other byproducts.[3][4]

-

Incomplete Oxidation: Milder oxidizing agents may result in the formation of the intermediate aldehyde, which may be difficult to oxidize further to the carboxylic acid.[5][6] A two-step oxidation, where the alcohol is first oxidized to an aldehyde and then to the carboxylic acid, can sometimes provide better control.[3]

-

Reaction Conditions: For many oxidation reactions, temperature control is crucial. Runaway reactions can lead to decomposition and a mixture of products. Ensure that the reaction is adequately cooled and the oxidant is added portion-wise.

Recommended Oxidation Protocol: A reliable method for the oxidation of a primary alcohol (after deprotection of the silyl ether) to a carboxylic acid is the use of Jones reagent.[3] However, due to the toxicity of chromium, alternative methods are often preferred. A two-step process involving an initial oxidation to the aldehyde using a milder reagent like pyridinium chlorochromate (PCC) followed by oxidation to the carboxylic acid with sodium chlorite (NaClO2) is a good alternative.[7]

| Oxidizing Agent | Common Side Reactions | Mitigation Strategies |

| Potassium Permanganate (KMnO4) | Over-oxidation, chain cleavage | Careful control of temperature and stoichiometry |

| Jones Reagent (CrO3/H2SO4) | Formation of ester byproducts, chromium waste | Use of catalytic amounts with a co-oxidant like periodic acid[3][7] |

| Pyridinium Chlorochromate (PCC) | Stops at the aldehyde stage | Requires a subsequent oxidation step to the carboxylic acid |

Deprotection of the Silyl Ether

Question: During the deprotection of the TBDMS ether, I am observing some esterification of the newly formed carboxylic acid. How can this be prevented?